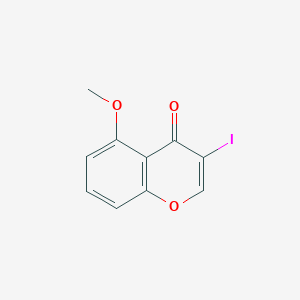

3-iodo-5-methoxy-4H-chromen-4-one

Description

Various methylating agents can be employed for this purpose:

Methyl Sulfate (Me₂SO₄): A common and effective reagent for O-methylation is dimethyl sulfate. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetone (B3395972) or DMF. Phase-transfer catalysts, such as 18-crown-6, can be used to enhance the reaction rate and yield. nih.gov

Methyl Iodide (CH₃I): Similar to dimethyl sulfate, methyl iodide is another classic reagent for this transformation, often used with a base like K₂CO₃ or silver(I) oxide (Ag₂O).

Methyltrifluoromethanesulfonate (MeOTf): This highly reactive methylating agent can convert hydroxyl groups to methoxy (B1213986) groups, sometimes under catalytic conditions. acs.org It is particularly useful for less reactive hydroxyl groups.

The choice of method depends on the stability of the substrate to the reaction conditions and the presence of other functional groups. The O-methylation of a hydroxychromone allows for the late-stage functionalization of complex molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO3/c1-13-7-3-2-4-8-9(7)10(12)6(11)5-14-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDDDSRWAQSTJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C(=CO2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization for Elucidating 3 Iodo 5 Methoxy 4h Chromen 4 One Architecture

X-ray Crystallography for Three-Dimensional Molecular Structure

Without access to published research detailing the synthesis and characterization of 3-iodo-5-methoxy-4H-chromen-4-one, any attempt to provide the required data tables and detailed research findings would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, this article cannot be completed as per the user's specific and detailed instructions due to the unavailability of the necessary scientific data for the target compound.

Determination of Chromenone Ring Conformation and Dihedral Angles

For this compound, it is anticipated that the chromenone core will maintain this characteristic planarity. The introduction of the iodine atom at the 3-position and a methoxy (B1213986) group at the 5-position is not expected to induce significant puckering of the ring. However, these substitutions will influence the dihedral angles, particularly concerning the orientation of the methoxy group.

A dihedral angle, or torsion angle, is the angle between two intersecting planes and is crucial for defining the three-dimensional arrangement of atoms in a molecule. In the case of the methoxy group, the key dihedral angle would be defined by the C4a-C5-O-CH3 atoms. The orientation of the methyl group relative to the aromatic ring can vary, but it often lies in or close to the plane of the ring to maximize conjugation and minimize steric hindrance. Any deviation from co-planarity would be reflected in the specific dihedral angle adopted in the crystal lattice, influenced by intermolecular packing forces.

Interactive Data Table: Predicted Dihedral Angles in this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Dihedral Angle (°) | Notes |

| C4a | C5 | O | CH3 | ~0 or ~180 | Indicates a preference for a planar arrangement of the methoxy group with the chromenone ring. |

| C2 | C3 | I | - | - | The C-I bond is expected to lie within the plane of the chromenone ring. |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. For this compound, a variety of non-covalent interactions are expected to dictate its solid-state architecture. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. This method maps the electron distribution of a molecule within a crystal, allowing for the identification of regions involved in intermolecular contacts.

The key intermolecular interactions anticipated for this compound include:

Halogen Bonding: The iodine atom at the 3-position is a potential halogen bond donor. This is a highly directional interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen or the methoxy oxygen.

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are common in such structures, involving the aromatic and methyl protons as donors and the carbonyl and methoxy oxygens as acceptors. These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal packing.

π-π Stacking: The planar aromatic portion of the chromenone ring allows for π-π stacking interactions between adjacent molecules. These interactions are crucial in the packing of many aromatic compounds.

Interactive Data Table: Expected Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

| H···H | 35-45 | Represents the most abundant type of contact, arising from van der Waals interactions between hydrogen atoms. |

| H···O/O···H | 20-30 | Corresponds to C-H···O hydrogen bonds involving the carbonyl and methoxy oxygen atoms. |

| I···H/H···I | 15-25 | Indicates interactions between the iodine atom and hydrogen atoms on neighboring molecules. |

| C···H/H···C | 10-20 | Arises from contacts between carbon and hydrogen atoms. |

| I···O/O···I | 5-15 | Potential halogen bonding between the iodine atom and oxygen atoms. |

| C···C | 5-10 | Suggests the presence of π-π stacking interactions between the aromatic rings. |

Vibrational Spectroscopy (Infrared, IR) and Electronic Spectroscopy (UV-Vis) for Functional Group Identification and Electronic Transitions

Spectroscopic techniques provide valuable information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

C=O Stretching: A strong absorption band is anticipated in the region of 1650-1600 cm⁻¹, characteristic of the conjugated ketone carbonyl group in the chromenone ring.

C=C Stretching: Aromatic C=C stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ region.

C-O Stretching: The spectrum will likely feature strong bands for the aryl-ether C-O stretching of the methoxy group and the C-O-C stretching within the pyranone ring, typically in the 1300-1000 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

C-I Stretching: The C-I stretching vibration is expected to occur at lower frequencies, typically in the range of 600-500 cm⁻¹.

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the electronic transitions within the molecule. Chromen-4-one and its derivatives typically exhibit two main absorption bands. For 4-methoxyphenol, a related chromophore, absorption maxima are observed at 222 nm and 282 nm. sielc.com For this compound, similar absorption patterns are expected, corresponding to π→π* and n→π* electronic transitions within the conjugated system. The presence of the iodo and methoxy substituents will likely cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted chromenone.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Wavenumber/Wavelength | Functional Group/Transition |

| IR | C=O Stretch | 1650-1600 cm⁻¹ | Conjugated Ketone |

| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | Benzene (B151609) Ring | |

| C-O Stretch (Ether) | 1275-1200 cm⁻¹ | Ar-O-CH3 | |

| C-H Stretch (Aromatic) | 3100-3000 cm⁻¹ | Ar-H | |

| C-H Stretch (Aliphatic) | 2950-2850 cm⁻¹ | O-CH3 | |

| C-I Stretch | 600-500 cm⁻¹ | Iodo Group | |

| UV-Vis | π→π* Transition | 250-350 nm | Electronic transition in the conjugated system. |

| n→π* Transition | >300 nm | Electronic transition involving the carbonyl oxygen lone pair. |

Chemical Reactivity and Derivatization Pathways of 3 Iodo 5 Methoxy 4h Chromen 4 One

Electrophilic Aromatic Substitution Reactions on the Chromenone Skeleton

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In the case of 3-iodo-5-methoxy-4H-chromen-4-one, the benzene (B151609) ring of the chromenone skeleton is the primary site for such reactions. The regioselectivity of EAS is dictated by the electronic effects of the existing substituents. The methoxy (B1213986) group at the C-5 position is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the pyrone ring, particularly the carbonyl group, exerts an electron-withdrawing effect, deactivating the aromatic ring towards electrophilic attack.

The interplay of these effects directs incoming electrophiles to specific positions on the chromenone's benzene ring. The most probable sites for electrophilic attack are the positions ortho and para to the activating methoxy group. However, the substitution pattern is also influenced by steric hindrance and the specific reaction conditions. buu.ac.thharvard.edulumenlearning.comsfu.cadalalinstitute.com For instance, halogenation reactions, such as bromination, would be expected to occur at the C-6 or C-8 positions, ortho and para to the methoxy group, respectively. buu.ac.th The presence of the bulky iodine atom at the C-3 position might also sterically influence the approach of the electrophile.

Carbon-Hydrogen (C-H) Activation Reactions Involving the Iodinated Position

Although specific literature on C-H activation of this compound is not abundant, related studies on similar chromone (B188151) systems suggest the feasibility of this approach. For example, palladium-catalyzed direct arylation of chromones at the C-2 position has been reported. scispace.com This suggests that under appropriate catalytic conditions, the C-H bonds of the benzene ring in this compound could potentially be functionalized directly, offering an alternative to traditional electrophilic substitution pathways. The reactivity of the different C-H bonds would be influenced by their acidity and accessibility to the catalyst. mdpi.com

Palladium-Catalyzed Cross-Coupling Strategies with 3-Iodo-4H-chromen-4-one Intermediates

The presence of the iodine atom at the C-3 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds. researchgate.net The high reactivity of the C-I bond facilitates oxidative addition to the palladium catalyst, which is the initial and often rate-determining step in the catalytic cycle. wikipedia.org

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.org In the case of this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the C-3 position, leading to the synthesis of isoflavone (B191592) derivatives. nih.govmdpi.com The general reaction involves the coupling of the 3-iodochromone with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov

The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, can significantly impact the efficiency and yield of the coupling. For instance, the use of microwave irradiation has been shown to facilitate the reaction, sometimes leading to concomitant deprotection of other functional groups. nih.gov The electronic and steric properties of the boronic acid partner also play a crucial role in the outcome of the reaction. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Iodochromone Derivatives

| 3-Iodochromone Derivative | Coupling Partner (Boronic Acid) | Product (Isoflavone Derivative) | Catalyst/Conditions | Reference |

| 3-Iodochromone | Phenylboronic acid | Isoflavone | Pd(PPh₃)₄, Na₂CO₃ | nih.gov |

| 3-Iodo-5,7-dimethoxychromone | Various arylboronic acids | 5,7-Dimethoxyisoflavones | Pd(0) or Pd(II) catalysts | mdpi.com |

| tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | 5-methoxy-3-phenyl-1H-indazole | Pd(PPh₃)₄, Na₂CO₃, Microwave | nih.gov |

| 6-Iodo-5-methoxy-chromen-2-yl)butanoate | Dimerization | Dimeric chromenone | Suzuki-Miyaura conditions | nih.gov |

| Note: This is an indazole derivative, but illustrates the applicability of the Suzuki-Miyaura coupling to similar heterocyclic systems. |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction provides a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly useful for introducing alkynyl moieties onto the chromenone scaffold at the C-3 position, starting from this compound. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgacs.orgsemanticscholar.org

The resulting 3-alkynylchromenones are versatile intermediates that can be further elaborated into more complex structures. For example, they can undergo cyclization reactions to form fused heterocyclic systems. The choice of reaction conditions, including the catalyst, solvent, and base, is crucial for achieving high yields and selectivity. nih.govresearchgate.net

Table 2: General Scheme for Sonogashira Coupling

| Reactant 1 | Reactant 2 | Product | Catalyst System |

| This compound | Terminal Alkyne | 3-Alkynyl-5-methoxy-4H-chromen-4-one | Pd catalyst, Cu(I) co-catalyst, Base |

Buchwald-Hartwig Amination for the Introduction of Substituted Amino Moieties

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a wide range of primary and secondary amines at the C-3 position of the this compound core. preprints.orgsci-hub.se The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of this transformation, allowing for the coupling of even challenging substrates under mild conditions. rsc.org

The products of this reaction, 3-amino-4H-chromen-4-one derivatives, are of significant interest in medicinal chemistry due to their potential biological activities. The reaction conditions, particularly the choice of ligand and base, are critical for achieving successful coupling. preprints.orgrsc.org

Table 3: Examples of Buchwald-Hartwig Amination with Aryl Halides

| Aryl Halide | Amine | Product | Catalyst/Ligand System | Reference |

| 6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one | 4-Methoxyaniline | 2-(3,4-dimethoxyphenyl)-6-((4-methoxyphenyl)amino)-4H-chromen-4-one | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | preprints.org |

| 4-Bromotoluene | Morpholine | 4-Methyl-N-morpholinobenzene | Pd(I) dimer precatalyst, JohnPhos | rsc.org |

| Aryl Halides | Primary or Secondary Amines | Aryl Amines | Palladium catalyst | organic-chemistry.org |

Transformations Leading to More Complex Flavonoid and Isoflavonoid (B1168493) Derivatives

This compound serves as a key building block for the synthesis of a variety of more complex flavonoid and isoflavonoid derivatives. nih.govtandfonline.comresearchgate.net As discussed previously, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are instrumental in this regard, enabling the introduction of aryl substituents at the C-3 position to form the characteristic isoflavone skeleton. nih.gov

Furthermore, the reactivity of the chromenone core itself can be exploited to build additional complexity. For example, the double bond of the pyrone ring can undergo various addition reactions. The carbonyl group can also be a site for nucleophilic attack. These transformations, often in combination with the derivatization at the C-3 position, open up pathways to a vast array of structurally diverse flavonoid and isoflavonoid analogues with potential applications in various fields, including medicinal chemistry. tandfonline.comresearchgate.netcore.ac.uk

In Vitro Biological Activity Spectrum and Mechanistic Investigations of 3 Iodo 5 Methoxy 4h Chromen 4 One and Its Analogues

Anticancer Activity Research

The anticancer properties of 3-iodo-5-methoxy-4H-chromen-4-one and its derivatives have been explored through various in vitro studies, focusing on their effects on cancer cell growth, the cellular mechanisms underlying these effects, and their interaction with specific molecular targets.

Antiproliferative Effects on Human Cancer Cell Lines

The antiproliferative activity of this compound and its analogues has been evaluated against a panel of human cancer cell lines.

Analogues of this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, a series of new chromone (B188151) analogues derived from 3-iodo-7-methoxy-4H-chromen-4-one showed antitumor activities against human colon cancer cell line HCT116 and liver cancer cell line 7721. researchgate.netresearchgate.net Five of these compounds were identified as particularly promising, with IC50 values ranging from 4.92 to 12.59 μmol/L. researchgate.net Another study reported that an isoflavone (B191592) derivative, 3-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-6-methoxy-4H-chromen-4-one, exhibited cytotoxicity against HCT116 cells with a GI50 value of 24.9 μM. mdpi.com

Dimeric chromenone derivatives have also been investigated. Two such compounds, 15c and 26c, showed activity against L5178Y and HL60 cells in the low micromolar range. nih.gov Specifically, compound 26c had an IC50 of 14 μM against L5178Y cells and 24 μM against HL60 cells, while compound 15c had IC50 values of 23 μM and 15 μM against L5178Y and HL60 cells, respectively. nih.gov However, these dimeric chromenones were not significantly active against MCF7 and SKOV3 cell lines. nih.gov

Furthermore, studies on other related chromone derivatives have shown activity against various cancer cell lines, including MDA-MB-231 and PC-3. For example, carvacrol, a monoterpene, induced apoptosis in MDA-MB-231 cells with an IC50 of 100 microM. nih.gov A study on long-term hypoxia also utilized MDA-MB-231 and PC-3 cell lines to investigate tumorsphere formation. openbiochemistryjournal.com

| Compound/Analogue | Cell Line | Activity (IC50/GI50) | Reference |

| 3-iodo-7-methoxy-4H-chromen-4-one derivatives (6c, 6f, 6i, 6m, 6o) | HCT116, 7721 | 4.92-12.59 μmol/L | researchgate.net |

| 3-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-6-methoxy-4H-chromen-4-one | HCT116 | 24.9 μM | mdpi.com |

| Dimeric chromenone 26c | L5178Y | 14 μM | nih.gov |

| Dimeric chromenone 26c | HL60 | 24 μM | nih.gov |

| Dimeric chromenone 15c | L5178Y | 23 μM | nih.gov |

| Dimeric chromenone 15c | HL60 | 15 μM | nih.gov |

Exploration of Cellular Mechanisms: Apoptosis Induction and Cell Cycle Modulation

Research into the mechanisms of action of these compounds has revealed their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells.

For instance, certain 3-(substituted amino)chromone derivatives, synthesized from a 3-iodo-7-methoxy-4H-chromen-4-one intermediate, were found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in Hep-2 cells. researchgate.net Similarly, other chalcone-like agents have been shown to induce apoptosis, as evidenced by tests such as acridine (B1665455) orange/ethidium bromide staining. nih.gov The induction of apoptosis is a key mechanism for the anticancer effects of many compounds, including carvacrol, which was shown to decrease mitochondrial membrane potential, leading to cytochrome c release and caspase activation in MDA-MB-231 cells. nih.gov

Cell cycle arrest is another important mechanism. For example, some chromene derivatives cause a G2/M cell-cycle arrest. nih.gov Studies on other isoflavone analogues have also demonstrated cell cycle arrest at the G2/M phase, coupled with DNA damage and subsequent apoptosis induction through caspase activation. worktribe.com

Inhibition of Specific Kinase Pathways (e.g., Aurora Kinase A, IKKα/β, NF-κB Signaling)

The anticancer activity of some chromone analogues has been linked to their ability to inhibit specific kinase pathways that are crucial for cancer cell survival and proliferation.

One such pathway involves Aurora kinases, which are key regulators of mitosis. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells. nih.gov An isoflavone compound, 3-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-6-methoxy-4H-chromen-4-one, has been studied for its potential to inhibit Aurora kinases A and B through molecular docking simulations. mdpi.com

Another critical pathway is the NF-κB signaling pathway, which is often dysregulated in cancer. The IκB kinase (IKK) complex is a central component of this pathway. An isoflavone derivative, 3-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one, was found to inhibit the TNFα-induced phosphorylation of IKKα/β, thereby attenuating downstream NF-κB signaling. mdpi.com This suggests that targeting the IKK/NF-κB pathway is a viable strategy for the anticancer effects of these compounds. mdpi.comnih.gov

Impact on Mitotic Spindle Integrity

The proper functioning of the mitotic spindle is essential for cell division, and its disruption can lead to cell death. Some chromene derivatives have been shown to interfere with microtubule dynamics, which are the primary components of the mitotic spindle.

A study on 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene compounds revealed that they exhibit potent microtubule-disrupting activity. nih.gov This disruption of microtubule integrity leads to a G2/M cell-cycle arrest, contributing to the anticancer effects of these compounds. nih.gov

Enzyme Inhibitory Activities

In addition to their anticancer properties, certain analogues of this compound have been investigated for their ability to inhibit specific enzymes, such as those involved in neurodegenerative diseases.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of Alzheimer's disease.

A series of 7-halogeno- and 7-methoxy-substituted acetylated 6-iodo-3-O-flavonol glycosides were evaluated for their in vitro inhibitory effects against AChE and BChE. nih.gov Several of these compounds exhibited significant inhibitory activity. For example, 7-bromo-2-(4-chlorophenyl)-6-iodo-4H-chromen-4-one-3-O-2,3,4,6-O-tetraacetyl-β-d-glucopyranoside (2k) and 7-bromo-6-iodo-2-(4-methoxyphenyl)-4H-chromen-4-one-3-O-2,3,4,6-O-tetraacetyl-β-d-glucopyranoside (2l) showed significant inhibition of AChE. nih.gov Compound 2k was found to be selective for AChE over BChE. nih.gov Another derivative, 6-iodo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one-3-O-2,3,4,6-O-tetraacetyl-β-d-glucopyranoside (2p), demonstrated increased activity against BChE, even more so than the standard drug donepezil. nih.govresearchgate.net

Beta-Secretase 1 (BACE1) Inhibition

BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govnih.gov Consequently, BACE1 inhibitors are a major focus of research for Alzheimer's therapy. nih.gov Studies on related iodo-substituted chromones have shown promise in this area. For instance, a series of substituted 2-aryl-3-hydroxy-6-iodo-4H-chromen-4-ones were synthesized and evaluated for their in vitro inhibitory activities against several enzymes, including BACE1. nih.gov One compound from this series demonstrated an IC50 value of 16 μM for BACE-1. nih.gov Another study on 7-substituted 6-iodo-3-O-flavonol glycosides also explored their potential as BACE1 inhibitors. nih.govmdpi.com These findings suggest that the presence of an iodine atom on the chromone ring can be compatible with BACE1 inhibitory activity. However, no specific BACE1 inhibition data for this compound has been reported.

Lipoxygenase (LOX) Inhibition (e.g., Soybean 15-LOX)

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of LOX is a therapeutic strategy for inflammatory conditions. While various plant extracts and their constituent compounds have been shown to inhibit lipoxygenase, nih.gov specific data for this compound is not available. Research on other chromone derivatives has indicated potential for LOX inhibition, but direct evaluation of the 3-iodo-5-methoxy analogue is needed to ascertain its activity.

Glycosidase and Amylase Enzyme Inhibition

Inhibitors of α-glucosidase and α-amylase are used in the management of type 2 diabetes by delaying carbohydrate digestion and glucose absorption. nih.govnih.gov Flavonoids and other chromone derivatives have been investigated as potential inhibitors of these enzymes. nih.govnih.gov For example, studies on 3,5-dibromo-4,6-dimethoxychalcones and their corresponding flavone (B191248) derivatives have explored their dual inhibitory effects on α-glucosidase and α-amylase. nih.gov However, there is no published research detailing the specific inhibitory activity of this compound against these enzymes.

Carbonic Anhydrase II (CA II) Inhibition

Carbonic anhydrase II is a zinc-containing metalloenzyme involved in various physiological processes, and its inhibitors have therapeutic applications. nih.gov Research into the inhibition of CA II has focused on various classes of compounds, including sulfonamide-substituted coumarylthiazoles. tandfonline.comresearchgate.net While these studies provide insight into the types of molecules that can inhibit CA II, there is no specific data available regarding the inhibitory potential of this compound.

m-Calpain Inhibition

Calpains are a family of calcium-dependent proteases, and their over-activation is implicated in various pathological conditions, including neurodegeneration. nih.gov A study on chromone carboxamide derivatives identified them as potential µ-calpain inhibitors. ijrpc.comresearchgate.net Specifically, one compound in the series was highlighted as a potent calpain inhibitor with an IC50 of 14.0 ± 0.24 mM. researchgate.net This indicates that the chromone scaffold can be a basis for designing calpain inhibitors, but no direct studies on the m-calpain inhibitory activity of this compound have been conducted.

Antioxidant Capacity and Metal Chelating Properties

The antioxidant properties of chromones and flavonoids are well-documented, with many compounds exhibiting radical scavenging and metal-chelating activities. researchgate.netnih.govmdpi.com These properties are often attributed to the arrangement of hydroxyl and methoxy (B1213986) groups on the aromatic rings. nih.gov For example, 5-methoxy substituted flavones have been proposed to exert antioxidant effects by chelating oxidizing metal ions, thereby preventing the generation of free radicals. nih.gov While studies on 7-substituted 6-iodo-3-O-flavonol glycosides have evaluated their radical scavenging activities, nih.govmdpi.com there is a lack of specific data on the antioxidant and metal-chelating capacity of this compound.

Neuroprotective Potential in In Vitro Models

The neuroprotective effects of chromone derivatives are a significant area of research, with studies suggesting their potential in mitigating neuronal damage in conditions like Alzheimer's disease and cerebral ischemia. nih.govnih.gov The neuroprotective mechanisms of chromones are often linked to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties. nih.gov Some chromone derivatives have been shown to improve mitochondrial function and reduce neuroinflammation in animal models of Alzheimer's disease. nih.gov Furthermore, certain chromone-lipoic acid conjugates have demonstrated neuroprotective activity against H2O2-induced cell damage in PC12 cells. researchgate.net While these findings highlight the potential of the chromone scaffold in neuroprotection, specific in vitro studies on the neuroprotective effects of this compound are not currently available in the scientific literature.

Antimicrobial and Antifungal Efficacy Studies

The emergence of drug-resistant microbial and fungal strains necessitates the discovery of novel therapeutic agents. Substituted chromenones have demonstrated significant potential in this area.

Antifungal Activity: Research has shown that chromone derivatives possess notable antifungal properties, particularly against various Candida species. A study investigating 27 different chromones found that four chromone-3-carbonitriles were particularly effective, exhibiting minimum inhibitory concentrations (MICs) between 5 to 50 µg/mL. researchgate.net These compounds were found to significantly inhibit biofilm formation in Candida albicans, a key virulence factor. researchgate.netresearchgate.net The mechanism of action appears to involve the inhibition of hypha formation and cell aggregation. researchgate.net Transcriptomic analysis of the most active compound, 6-bromochromone-3-carbonitrile, revealed the downregulation of genes related to hypha formation and biofilm development. researchgate.net

Furthermore, baicalein, a flavonoid with a chromone core, has shown potent antifungal activity against drug-resistant Candida albicans, especially when used in combination with fluconazole. nih.gov Structure-activity relationship (SAR) studies indicate that the presence of hydroxyl groups, particularly o-dihydroxyls and vic-trihydroxyls on the flavonoid rings, is a key pharmacophore for this synergistic antifungal activity. nih.gov The proposed mechanism involves the inhibition of hypha formation. nih.gov Halogenated coumarins, which share a benzopyran-2-one core similar to chromones, have also shown promising antifungal activity. researchgate.net

Antibacterial Activity: Flavonoids and their analogues, which include the chromone structure, have been studied for their antibacterial effects. The position and nature of substituents on the flavonoid rings are critical for their activity. For instance, the presence of a hydroxyl group at the C3 position is often important for antibacterial properties. mdpi.com In contrast, methoxy groups can sometimes reduce antibacterial efficacy. mdpi.com

SAR studies on flavan-3-ols revealed that 5,7-dihydroxylation on the A ring and 4'-hydroxylation on the B ring are important features for anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. mdpi.com Chalcones, which are precursors to flavones, have also exhibited antibacterial activity. rjptonline.org Additionally, newly synthesized 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones have shown significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. bohrium.com

| Compound Class | Organism | Activity | Reference |

|---|---|---|---|

| Chromone-3-carbonitriles | Candida species | MICs ranging from 5 to 50 µg/mL; Inhibition of biofilm and hypha formation. | researchgate.net |

| Baicalein Derivatives (in combination with Fluconazole) | Drug-resistant Candida albicans | Potent synergistic antifungal effect (MIC80 = 0.125 µg/mL). | nih.gov |

| Halogenated Coumarins | Fungal species | Promising antifungal activity. | researchgate.net |

Investigations into Anti-inflammatory and Antihypertensive Effects

Anti-inflammatory Effects: Chromen-4-ones are recognized as a promising source of anti-inflammatory agents. researchgate.net Their mechanisms of action are varied and include the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), as well as the production of inflammatory mediators like nitric oxide (NO). researchgate.netnih.gov

For example, Kielmeyerone A, a chromenone isolated from Kielmeyera reticulata, was shown to inhibit NO production in J774 macrophages at non-cytotoxic concentrations (0.097–1.56 μM). nih.govresearchgate.net Other studies have synthesized novel chromone derivatives that also demonstrate potent anti-inflammatory activity. nih.gov The chromone nucleus has been effectively utilized to create semi-synthetic analogues with significant activity against COX enzymes. researchgate.net The anti-inflammatory properties of flavonoids, which are phenyl-substituted chromones, are also well-documented. mdpi.com

| Compound/Class | Mechanism/Effect | Model | Reference |

|---|---|---|---|

| Chromen-4-ones (general) | Inhibition of COX and 5-LOX enzymes. | In vitro assays | researchgate.net |

| Kielmeyerone A | Inhibition of nitric oxide (NO) production. | J774 macrophages | nih.govresearchgate.net |

| 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives | Potent anti-inflammatory activity. | In vivo models | nih.gov |

| Coumarin Derivatives | Inhibition of lipoxygenase; antioxidant activity. | In vitro and in vivo models | acs.org |

Antihypertensive Effects: The chromone scaffold and related structures have also been investigated for their potential in managing hypertension. Synthetic xanthone (B1684191) derivatives, which are structurally similar to flavones, have exhibited effective hypotensive activity in anesthetized rats. nih.gov The mechanism for some of these compounds involves the inhibition of Ca2+ influx through both voltage-dependent and receptor-operated calcium channels, leading to vasodilation. nih.gov Flavonoids found in various plants have also been shown to possess antihypertensive properties. rjptonline.org While direct studies on this compound are limited, the activities of these related compounds suggest a promising area for future research.

Broad Biological Response Characterization of Substituted Chromenones

Beyond the specific activities detailed above, the chromone scaffold is a versatile platform for a wide range of biological responses, underscoring its designation as a "privileged structure". researchgate.netnih.gov

Anticancer Activity: Numerous studies have highlighted the anticancer potential of chromone derivatives. Dimeric chromenones have shown low micromolar cytotoxicity against lymphoma and leukemia cell lines. nih.gov Substituted 6-methoxy-4H-benzo[h]chromenes demonstrated significant inhibition of MCF-7 breast cancer cells. frontiersin.org Isoflavonoids, which are 3-phenyl-chromen-4-ones, are known to have antitumor effects, particularly against breast and prostate cancer. nih.gov The synthesis of carborane-containing isoflavonoid (B1168493) analogues has yielded compounds with potent antiproliferative activities on a broad scope of cancer cell lines. nih.gov

Neuroprotective Effects: Certain chromenones have been identified as multi-target inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's disease. acs.org For instance, a library of substituted chromen-4-ones produced compounds that could dually inhibit human acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) with single-digit micromolar IC50 values. acs.org

Metabolic Disease Modulation: Chromenone derivatives have shown potential in addressing metabolic disorders. Analogues have been designed to inhibit the inflammatory kinases TBK1 and IKKε, which play a role in obesity. nih.gov Other substituted chromenones have been identified as potent inhibitors of α-glucosidase, demonstrating significant antihyperglycemic properties in animal models. researchgate.net

Cardiovascular Effects: Novel chromenone derivatives have been developed that exhibit cardiac myosin activating functions, suggesting their potential use in the treatment of heart failure. google.com

This broad spectrum of activity, from anticancer and neuroprotective to metabolic and cardiovascular applications, highlights the remarkable versatility of the substituted chromenone framework in medicinal chemistry.

Structure Activity Relationship Sar Studies of 3 Iodo 5 Methoxy 4h Chromen 4 One Derivatives

Elucidating the Role of the C-3 Iodine Atom in Biological Activity

The introduction of a halogen atom, particularly iodine, at the C-3 position of the chromone (B188151) ring has a significant impact on the biological activity of the resulting derivatives. The iodine atom, being a large and lipophilic substituent, can influence the compound's interaction with biological targets through several mechanisms, including steric hindrance, hydrophobic interactions, and the formation of halogen bonds.

Research on a series of 3-iodochromone derivatives has demonstrated their potential as fungicides. researchgate.netfrontiersin.orgfrontiersin.org A study focusing on their activity against Sclerotium rolfsii revealed that the presence of the C-3 iodine is a key determinant of their fungicidal efficacy. researchgate.netfrontiersin.org The large size of the iodine atom can facilitate strong binding to the active site of target enzymes or proteins, potentially leading to enhanced inhibitory activity.

Furthermore, the C-3 iodine can serve as a useful synthetic handle for further structural modifications. The carbon-iodine bond can be readily functionalized through various cross-coupling reactions, allowing for the introduction of a diverse range of substituents at this position. This synthetic accessibility makes 3-iodochromone derivatives valuable intermediates in the discovery of novel bioactive molecules. For instance, 3-iodo-7-methoxy-4H-chromen-4-one has been utilized as a key intermediate in the synthesis of novel 3-(substituted amino)chromone derivatives with antitumor activities. researchgate.net

Investigating the Influence of the C-5 Methoxy (B1213986) Group and Other Alkoxy Substituents

The methoxy group at the C-5 position of the chromenone ring is known to significantly influence the electronic and pharmacokinetic properties of the molecule. The electron-donating nature of the methoxy group can modulate the reactivity of the chromone system and its ability to interact with biological targets.

In a study of furoxan derivatives of chromone, it was observed that compounds with a methoxy group at the 5-position displayed more potent antiproliferative activities against certain cancer cell lines compared to their counterparts with a methyl group at the same position. nih.gov This suggests that the electronic effect of the methoxy group is crucial for this particular biological activity. Similarly, another study highlighted that a methoxy group at the C-7 position can enhance the cytotoxic selectivity of certain bioflavonoids toward human liver cancer cells. nih.gov While this is not the C-5 position, it underscores the importance of the placement of methoxy groups on the chromone scaffold.

The replacement of the C-5 methoxy group with other alkoxy substituents of varying chain lengths and bulkiness can be used to probe the steric and lipophilic requirements of the binding site. Increasing the length of the alkyl chain can enhance lipophilicity, which may lead to improved cell membrane permeability and, consequently, better biological activity. However, an excessively bulky substituent could also introduce steric hindrance, preventing the molecule from fitting into the active site of the target.

The following table illustrates the impact of different C-5 substituents on the antiproliferative activity of chromone derivatives against the K562 cell line, as reported in a study on furoxan hybrids. nih.gov

| Compound | C-5 Substituent | IC50 (µM) against K562 |

| 14a | OCH3 | 4.94 |

| 12a | CH3 | >40 |

Effects of Substituents on the Chromenone Benzene (B151609) Ring and Their Impact on Potency

The substitution pattern on the benzene ring (A-ring) of the chromenone scaffold plays a pivotal role in determining the potency and selectivity of its derivatives. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents can significantly alter the molecule's interaction with its biological target.

Studies on various chromone derivatives have shown that the introduction of specific substituents on the A-ring can lead to a marked increase in biological activity. For example, in a series of 3-iodochromone derivatives with fungicidal properties, the presence of chloro substituents at the C-6 and C-8 positions resulted in the most active compound. researchgate.netfrontiersin.org This highlights the importance of electron-withdrawing groups at these positions for this particular activity.

In the context of sirtuin 2 (SIRT2) inhibition, it was found that larger, electron-withdrawing groups in the 6- and 8-positions of chroman-4-one derivatives were favorable for high potency. acs.orgnih.gov Conversely, for steroid sulfatase (STS) inhibition, a sulfamate (B1201201) group at the C-6 or C-7 position was found to be an essential structural feature for activity. tandfonline.com

The following table summarizes the fungicidal activity of various substituted 3-iodochromones against Sclerotium rolfsii, demonstrating the effect of A-ring substituents. researchgate.netfrontiersin.org

| Compound | Substituents on Benzene Ring | ED50 (mg L-1) |

| 4a | H | 58.73 |

| 4q | 6-Cl | 21.18 |

| 4r | 6,8-di-Cl | 8.43 |

| 4s | 6-Br | 25.33 |

| 4t | 6-F | 45.81 |

| 4u | 6-NO2 | 33.47 |

Design Principles for Modulating Selectivity and Efficacy through Structural Modifications

The rational design of selective and efficacious 3-iodo-5-methoxy-4H-chromen-4-one derivatives hinges on a thorough understanding of the SAR principles discussed above. By strategically modifying the substituents at the C-3, C-5, and benzene ring positions, it is possible to fine-tune the pharmacological profile of these compounds.

Modulating Selectivity:

Selectivity for a specific biological target can often be achieved by exploiting unique features of its binding site. For instance, if a target has a deep hydrophobic pocket, introducing a bulky, lipophilic group at a suitable position on the chromone scaffold could enhance binding affinity and selectivity. The C-3 position, with its iodine atom, offers a prime location for introducing such groups via cross-coupling reactions.

Furthermore, the substitution pattern on the benzene ring can be tailored to achieve selectivity. As seen in the case of SIRT2 inhibitors, specific substitutions at the C-6 and C-8 positions were crucial for selectivity over other sirtuin isoforms. acs.orgnih.gov

Modulating Efficacy:

The C-5 methoxy group also plays a role in this regard. Its electron-donating properties can influence the reactivity of the carbonyl group at C-4, which is often involved in crucial interactions with biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that can be used to develop predictive models for the biological activity of a series of compounds based on their physicochemical properties. These models can guide the design of new, more potent derivatives by identifying the key molecular descriptors that correlate with activity.

A 2D-QSAR study was conducted on a series of 3-iodochromone derivatives to model their fungicidal activity. researchgate.netfrontiersin.org The best model, developed using Multiple Linear Regression (MLR), showed a high correlation coefficient (r² = 0.943) and good predictive power (r²pred = 0.837). researchgate.netfrontiersin.org The major descriptors identified as influencing the fungicidal activity were related to electronic properties (DeltaEpsilonC), atom-type E-state indices (T_2_Cl_6, T_2_F_6, T_T_F_3), and the Z-component of the dipole moment (ZCompDipole). researchgate.netfrontiersin.org

These findings from QSAR studies provide valuable insights into the structural requirements for a given biological activity and can significantly accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing. For instance, the QSAR model for fungicidal 3-iodochromones suggests that modulating the electronic and dipole properties of the molecule through appropriate substitutions on the benzene ring is a key strategy for enhancing potency. researchgate.netfrontiersin.org

Future Research Directions and Potential Therapeutic Applications

Development of 3-Iodo-5-methoxy-4H-chromen-4-one Scaffold as a Lead for Novel Therapeutics

The 4H-chromen-4-one framework is a key component of many flavonoids and is known for its broad pharmacological potential. researchgate.netnih.gov The development of the this compound scaffold as a lead compound is a strategic approach in medicinal chemistry. This particular substitution pattern provides a valuable platform for creating diverse molecular libraries. The iodine atom at the C3 position is a versatile synthetic handle, allowing for the introduction of various functional groups through well-established chemical reactions. For instance, the synthesis of related iodo-chromenones has been documented, highlighting the feasibility of using these intermediates in further chemical transformations. nih.gov

The methoxy (B1213986) group at the C5 position also influences the electronic properties and conformation of the molecule, which can be crucial for target binding and pharmacokinetic properties. Researchers can leverage this scaffold to design compounds aimed at a multitude of diseases. The chromone (B188151) core has already been investigated for its potential in treating neurodegenerative disorders, cancer, and inflammatory conditions. researchgate.netnih.gov By systematically modifying the this compound structure, it is possible to generate novel drug candidates with improved potency, selectivity, and drug-like characteristics, paving the way for new therapeutic interventions.

Rational Design and Synthesis of Next-Generation Chromenone Derivatives with Enhanced Specificity

Rational drug design is a cornerstone of modern medicinal chemistry, enabling the creation of molecules with high affinity and specificity for a chosen biological target. For the this compound scaffold, a rational design approach would involve a multi-pronged strategy.

Computational and In Silico Methods: Molecular docking studies can predict how derivatives of this scaffold might bind to the active sites of target proteins. researchgate.netacs.org By simulating interactions with enzymes like kinases or cholinesterases, researchers can prioritize synthetic targets that are most likely to be active. researchgate.net This computational prescreening saves significant time and resources.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chromenone core is essential for establishing robust SAR. nih.govumn.edu Key strategies include:

Modification at the C3 Position: The iodine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings. nih.gov This allows for the introduction of a wide variety of aryl, alkyl, or heterocyclic moieties, which can probe the binding pocket of a target protein for additional favorable interactions.

Variation of the C5-Methoxy Group: The methoxy group can be demethylated to a hydroxyl group, which can then be used as an anchor point for introducing other substituents via ether or ester linkages. This can improve solubility or introduce new hydrogen bonding capabilities. umn.edu

Modification of the Chromone Core: While maintaining the core chromone structure, minor modifications to other positions on the benzene (B151609) ring could be explored to fine-tune electronic properties and steric bulk.

The synthesis of these next-generation derivatives would follow established chemical routes, often starting from substituted 2-hydroxyacetophenones. ijrpc.com The goal is to produce a library of compounds from which molecules with enhanced specificity and reduced off-target effects can be identified, a critical step toward developing safer and more effective drugs. researchgate.net

Strategies for Overcoming Challenges in Chromenone-Based Drug Discovery and Target Validation

While promising, the development of chromenone-based therapeutics is not without its challenges. Key hurdles include target validation, ensuring favorable pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and overcoming issues like poor solubility or blood-brain barrier (BBB) penetration for central nervous system (CNS) targets. researchgate.netnih.gov

Modern strategies to address these challenges include:

Integrated Discovery Approaches: Combining target-based drug discovery (TDD) with phenotypic drug discovery (PDD) can be highly effective. drug-dev.com While TDD focuses on a known biological target, PDD screens compounds based on their effect in cell-based or whole-organism models, which can help identify drugs acting through novel mechanisms. drug-dev.com

Chemoproteomics: Advanced techniques like chemoproteomics can help identify the specific molecular targets of a phenotypically active compound, thus validating its mechanism of action. drug-dev.com

Proactive ADME Profiling: Early assessment of a compound's metabolic stability, solubility, and permeability is crucial. Incorporating technologies like parallel artificial membrane permeability assays (PAMPA) can help predict BBB penetration for neuro-targeted agents. researchgate.net

Advanced Formulation and Delivery: For compounds with challenging properties, innovative drug delivery systems, such as nanoparticles or prodrug strategies, can be employed to improve bioavailability and target engagement.

Successfully navigating these obstacles requires a proactive and integrated approach, leveraging technological advancements to make more informed decisions throughout the drug development pipeline. proventainternational.com

Exploration of New Biological Targets and Pharmacological Pathways for Chromenone Analogues

The versatility of the chromone scaffold allows its derivatives to interact with a wide range of biological targets, opening up numerous pharmacological pathways for investigation. Analogues derived from this compound could be evaluated against various targets implicated in human diseases.

Recent research on chromone derivatives has highlighted their potential as inhibitors of several key enzymes and as modulators of various receptors. This broad bioactivity suggests that libraries derived from the this compound scaffold could yield candidates for multiple therapeutic areas. researchgate.net The exploration of these targets is a critical step in realizing the full therapeutic potential of this chemical class.

Table 1: Potential Biological Targets for Chromenone Analogues

| Biological Target | Associated Disease/Condition | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Symptomatic treatment of cognitive decline | nih.govresearchgate.netnih.gov |

| Monoamine Oxidase A/B (MAO-A/B) | Neurodegenerative Diseases (e.g., Parkinson's), Depression | Neuroprotection, mood regulation | nih.govacs.orgresearchgate.net |

| p38 MAP Kinase | Inflammatory Diseases, Cancer | Anti-inflammatory, anti-cancer therapy | acs.org |

| Aurora Kinase A | Cancer (e.g., Colon Cancer) | Inhibition of cell division in cancer cells | researchgate.net |

| Steroid Sulfatase (STS) | Hormone-dependent Cancers (e.g., Breast Cancer) | Endocrine therapy for cancer | researchgate.net |

| Interleukin-5 (IL-5) | Asthma, Eosinophilic Disorders | Anti-inflammatory treatment for asthma | nih.govumn.edu |

| Dipeptidyl Peptidase 4 (DPP-4) | Type 2 Diabetes | Glucose regulation | acs.org |

Collaborative Interdisciplinary Research Initiatives in Chromenone Medicinal Chemistry

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. Advancing the medicinal chemistry of the this compound scaffold from a laboratory curiosity to a clinical candidate requires the integration of diverse scientific expertise.

Such initiatives bring together:

Synthetic and Medicinal Chemists: To design and create novel chromenone derivatives. acs.org

Computational Biologists: To perform in silico modeling, predict target interactions, and analyze large datasets. researchgate.net

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo testing, evaluate efficacy, and elucidate mechanisms of action. ircbc.ac.cn

Pharmacokineticists: To study the ADME properties of lead compounds.

Successful models of this approach include partnerships between academic institutions and pharmaceutical companies, such as Eli Lilly's Open Innovation Drug Discovery program, which provides academic researchers access to industrial-scale synthesis and screening capabilities. acs.org Furthermore, dedicated interdisciplinary research centers at universities foster an environment where scientists from different fields can work together to tackle complex health problems like cancer and neurodegenerative diseases. ircbc.ac.cnuncg.eduhku.hk By fostering these collaborative ecosystems, the scientific community can accelerate the translation of promising scaffolds like this compound into valuable therapeutics. uncg.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-iodo-5-methoxy-4H-chromen-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of iodinated chromenones typically involves electrophilic aromatic iodination or halogen exchange reactions. For example, iodination at the 3-position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) to avoid over-iodination. Evidence from analogous compounds (e.g., 5-methoxy-7-methyl-4H-chromen-4-one) shows that steric and electronic effects of substituents (e.g., methoxy groups) direct iodination regioselectivity . Yield optimization requires precise stoichiometric control of iodine sources and inert atmospheres to prevent side reactions like oxidation of the chromenone backbone.

Q. How can NMR spectroscopy differentiate this compound from structural analogs?

- Methodological Answer : H and C NMR are critical for structural confirmation. The methoxy group at position 5 appears as a singlet (~δ 3.8–4.0 ppm in H NMR), while the iodo substituent at position 3 deshields adjacent protons, causing distinct splitting patterns. For example, in 6-substituted chromenones, coupling constants (J ≈ 2–3 Hz) between H-2 and H-8 protons help confirm substitution patterns . Comparative analysis with databases (e.g., PubChem) or synthetic intermediates is recommended to resolve ambiguities.

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Based on safety data for structurally similar compounds (e.g., 3-amino-7-methoxy-4H-chromen-4-one), use nitrile gloves, lab coats, and fume hoods to minimize exposure. The iodine substituent may pose risks of skin irritation (H315) and acute toxicity (H302). First-aid measures include immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., using the B3LYP functional) can model the electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. For instance, the methoxy group’s electron-donating effect increases electron density at the carbonyl oxygen, affecting hydrogen-bonding interactions. The Colle-Salvetti correlation-energy formula, adapted for DFT, provides insights into solvation effects and reaction pathways . Software like Gaussian or ORCA is recommended for such analyses.

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

- Methodological Answer : Heavy iodine atoms cause strong X-ray absorption, leading to data collection artifacts (e.g., absorption edges). Using SHELXL for refinement, apply empirical absorption corrections (e.g., SADABS) and high-resolution detectors to mitigate errors. For twinned crystals, the SHELXD program can resolve phase problems through dual-space recycling algorithms . ORTEP-III is useful for visualizing thermal ellipsoids and validating molecular geometry .

Q. How does the polarizable continuum model (PCM) explain solvent effects on the compound’s reactivity in substitution reactions?

- Methodological Answer : PCM simulations (e.g., in Gaussian) model solvation by treating the solvent as a dielectric continuum. For this compound, the iodine atom’s polarizability influences transition-state stabilization in nucleophilic substitutions. Anisotropic solvents (e.g., liquid crystals) require modified PCM parameters to account for directional dielectric responses . Experimental validation via kinetic studies in varying solvents (e.g., DMSO vs. THF) is advised.

Q. What strategies resolve contradictions in reported biological activities of iodinated chromenones?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) may stem from assay conditions (e.g., pH, concentration) or impurity profiles. Use HPLC-MS to verify compound purity (>95%) and standardized assays (e.g., DPPH radical scavenging for antioxidants). Meta-analyses of structure-activity relationships (SAR) across analogs can identify critical substituents (e.g., iodine’s role in membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.